2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide
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Overview
Description
2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.
Preparation Methods
The synthesis of 2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline coreThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biological Research: The compound is used in studies related to antimicrobial activity, showing effectiveness against various bacterial and fungal strains.
Industrial Applications: It is utilized in the development of new materials and as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by causing cell cycle arrest at the G0/G1 phase and activating apoptotic pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide include:
2,5-dichloro-N-[3-(4-chloroanilino)quinoxalin-2-yl]benzenesulfonamide: This compound has similar structural features but differs in the position and type of substituents on the quinoxaline ring.
2,5-dichloro-N-[3-(2,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide: This variant has methyl groups instead of chlorine atoms, affecting its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H13Cl3N4O2S |
---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
2,5-dichloro-N-[3-(2-chloroanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H13Cl3N4O2S/c21-12-9-10-14(23)18(11-12)30(28,29)27-20-19(24-15-6-2-1-5-13(15)22)25-16-7-3-4-8-17(16)26-20/h1-11H,(H,24,25)(H,26,27) |
InChI Key |
GJQXXYXMAXHEGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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